molecular formula C17H12BrN5O4 B6490272 methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate CAS No. 888418-45-9

methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate

Cat. No.: B6490272
CAS No.: 888418-45-9
M. Wt: 430.2 g/mol
InChI Key: XUJYKANXJFMHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a nitrogen-rich heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core. This structure comprises a fused triazole and pyrimidine ring system, substituted at position 3 with a 4-bromophenyl group and at position 6 with a methylene-linked furan-2-carboxylate moiety. The 4-bromophenyl group may contribute to halogen-based intermolecular interactions, while the furan-2-carboxylate ester introduces polarity and influences solubility in organic solvents. Though direct synthetic details for this compound are unavailable in the provided evidence, analogous thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) are synthesized via cyclocondensation reactions involving thiourea, aldehydes, and β-keto esters . The triazolo core likely requires alternative strategies, such as copper-catalyzed azide-alkyne cycloaddition, to form the triazole ring.

Properties

IUPAC Name

methyl 5-[[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O4/c1-26-17(25)13-7-6-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-10(18)3-5-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJYKANXJFMHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of F1876-0370 are currently under investigation. Based on the structural similarity to other triazolo-pyrimidine compounds, it is plausible that F1876-0370 may interact with key cell membrane components or specific protein targets.

Biochemical Pathways

The biochemical pathways affected by F1876-0370 are yet to be elucidated. Given the anti-inflammatory properties of similar compounds, it is possible that F1876-0370 may impact pathways related to inflammation and immune response

Result of Action

Based on the observed effects of similar compounds, it is possible that F1876-0370 may exert neuroprotective effects and reduce inflammation

Biological Activity

Methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the bromophenyl group and the furan-2-carboxylate moiety enhances its pharmacological profile.

Structure Overview

  • Molecular Formula : C₁₅H₁₃BrN₄O₃
  • Molecular Weight : 373.19 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following sections summarize key findings from various research efforts.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer).
    • IC₅₀ values ranged from 0.07 μM to 10.8 μM across different cell lines, indicating potent activity compared to standard chemotherapeutics like Etoposide, which showed IC₅₀ values between 1.97 μM and 3.08 μM .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts effectively with the EGFR tyrosine kinase domain, suggesting a mechanism involving inhibition of key signaling pathways in cancer proliferation .
    • Apoptotic activity was confirmed through assays that indicated increased rates of programmed cell death in treated cells.

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity:

  • Bromophenyl Substituent : Enhances binding affinity to target proteins.
  • Furan Ring : Contributes to increased lipophilicity and cellular uptake.
CompoundIC₅₀ (μM)Cell Line
Methyl 5-{...}0.07MCF7
Methyl 5-{...}0.19A549
Methyl 5-{...}0.012PC3

Study 1: Anticancer Screening

In a recent screening of a library of compounds for anticancer activity using multicellular spheroids as models, this compound exhibited notable efficacy against MCF7 cells. The study highlighted its potential as a lead compound for further development .

Study 2: Molecular Docking and ADME Analysis

A detailed computational study involving molecular docking simulations indicated that this compound exhibits favorable binding interactions with several cancer-related targets. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) analysis predicted high oral bioavailability (>85%), making it a promising candidate for oral administration in therapeutic settings .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a triazolopyrimidine core and a furan carboxylate moiety. Its molecular formula is C18H17BrN4O3C_{18}H_{17}BrN_4O_3, with a molecular weight of approximately 429.00727 g/mol. The presence of bromine in the phenyl ring contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate as an anticancer agent.

  • Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cell Lines Tested : It has demonstrated significant cytotoxic effects against various cancer cell lines including:
    • MCF-7 (Breast Cancer): Exhibited IC50 values in the low micromolar range.
    • HCT-116 (Colon Cancer): Similar efficacy was noted.
    • PC-3 (Prostate Cancer): The compound also showed activity against prostate cancer cells.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that derivatives of triazolopyrimidines can exhibit antibacterial and antifungal properties. Further research is required to explore these activities comprehensively.

Research Findings and Case Studies

Several case studies have documented the effectiveness of this compound and related triazolopyrimidine derivatives:

Study Focus Findings
MCF-7 Cell Apoptosis A derivative showed an increase in apoptosis by 58.29-fold compared to untreated controls .
Molecular Docking Studies In silico analyses revealed favorable binding interactions with targets such as EGFR and PI3K .
Comparative Efficacy More effective than standard chemotherapeutic agents such as doxorubicin in some studies .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine derivatives. Key steps often include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole core.
  • Acylation Reactions : Introducing the furan carboxylate moiety through acylation methods.
  • Purification Techniques : Employing chromatography for purification to achieve high purity levels suitable for biological testing.

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison with Analogous Compounds

Compound Core Heterocycle Key Substituents Molecular Interactions Reference
Methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate Triazolo[4,5-d]pyrimidine 4-Bromophenyl, methyl furan-2-carboxylate Hypothetical H-bonding, π-π N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, ethyl ester n-π (Br···C), sofa conformation
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazoline 4-Bromophenyl, carbothioamide Not reported

Table 2. Spectroscopic and Physical Properties

Compound Melting Point (°C) IR (C=O, cm⁻¹) NMR Features Reference
Methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate N/A ~1700 Expected downfield shifts for triazole protons N/A
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Not reported Not reported δ 1.13 (s, CH₃), δ 7.25 (bs, NH₂)
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 192–193 1651 δ 12.05 (bs, NH) in DMSO-d₆

Preparation Methods

Cyclocondensation of Aminotriazoles and Pyrimidine Derivatives

The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-amino-1,2,3-triazole derivatives and functionalized pyrimidines. For instance, reacting 5-amino-1H-1,2,3-triazole with a 4,6-dichloropyrimidine-5-one in the presence of a base like potassium carbonate yields the triazolopyrimidine backbone. The 4-bromophenyl group is introduced at the N3 position through a nucleophilic aromatic substitution (SNAr) using 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions.

Key reaction parameters :

  • Solvent: Dimethylformamide (DMF) or toluene.

  • Catalyst: Palladium(II) acetate with triphenylphosphine.

  • Temperature: 80–100°C for 12–24 hours.

  • Yield: 60–75%.

Functionalization at Position 6 for Methylene Bridge

To install the methylene linker at position 6, the triazolopyrimidine core undergoes alkylation. Treating the intermediate with methyl iodide and a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) introduces a methyl group. Subsequent bromination using N-bromosuccinimide (NBS) under radical conditions generates the 6-(bromomethyl) derivative.

Analytical validation :

  • 1H-NMR : A singlet at δ 4.23 ppm confirms the CH2 group.

  • Mass spectrometry : Molecular ion peak at m/z 420 (C17H12BrN5O).

Synthesis of the Furan-2-Carboxylate Moiety

Oxidation of Furfural Derivatives

Methyl 5-(hydroxymethyl)furan-2-carboxylate is synthesized via MnO2-mediated oxidation of 5-methylfurfural in methanol. Sodium cyanide facilitates the oxidation, yielding the carboxylate ester.

Procedure :

  • Dissolve 5-methylfurfural (1 mmol) in methanol (20 mL).

  • Add sodium cyanide (0.4 mmol) and MnO2 (2 mmol).

  • Stir at 40°C for 12 hours.

  • Filter and purify via column chromatography (CH2Cl2:MeOH = 9:1).

Yield : 36–74%.

Functionalization at Position 5

The hydroxymethyl group at position 5 is converted to a bromomethyl derivative using phosphorus tribromide (PBr3) in dichloromethane. This step activates the furan for nucleophilic substitution.

Characterization :

  • 13C NMR : δ 52.3 ppm (ester carbonyl).

  • IR : 1720 cm⁻¹ (C=O stretch).

Coupling Strategies for Methylene Bridge Formation

Nucleophilic Substitution

The bromomethyl-triazolopyrimidine reacts with the deprotonated hydroxymethyl-furan carboxylate in DMF. Potassium carbonate facilitates the SN2 displacement, forming the methylene bridge.

Optimized conditions :

  • Molar ratio: 1:1.2 (triazolopyrimidine:furan).

  • Temperature: 60°C for 24 hours.

  • Yield: 65–70%.

Mitsunobu Coupling

An alternative approach employs Mitsunobu conditions to couple the hydroxymethyl-furan with the triazolopyrimidine. Diethyl azodicarboxylate (DEAD) and triphenylphosphine promote the reaction, though yields are lower (50–55%) due to steric hindrance.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Nucleophilic substitution65–70%High efficiency, scalableRequires activated leaving groups
Mitsunobu coupling50–55%Mild conditionsLow yield, costly reagents

Spectroscopic Characterization

  • 1H-NMR (DMSO-d6) :

    • δ 2.14 ppm (s, CH3 from triazolopyrimidine).

    • δ 5.40 ppm (s, CH2 bridge).

    • δ 7.38 ppm (d, furan protons).

  • HRMS : m/z 471.53 [M+H+] (C26H21BrN3O4S) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the condensation of triazolopyrimidine precursors and furan carboxylate derivatives. Key steps include:

  • Solvent selection : Ethanol or dimethylformamide (DMF) for improved solubility.
  • Catalysts : Triethylamine or acetic anhydride to facilitate coupling reactions.
  • Temperature control : Maintain 60–80°C to avoid side reactions. Purity is ensured via HPLC (to monitor intermediates) and column chromatography (for final purification). Post-synthesis, NMR (1H/13C) and mass spectrometry validate structural integrity .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., bromophenyl protons at δ 7.4–7.6 ppm), while 13C NMR confirms carbonyl and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 503.2).
  • X-ray crystallography : Resolves stereochemistry, particularly for the triazolo-pyrimidine core and furan substituents .

Q. How is reaction progress monitored during synthesis?

  • Thin-layer chromatography (TLC) : Used intermittently to track intermediate formation.
  • High-performance liquid chromatography (HPLC) : Provides real-time analysis of reaction mixtures, enabling adjustments to solvent ratios or temperature if byproducts emerge .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., varying IC50 values for enzyme inhibition) may arise from:

  • Purity variations : Impurities >5% can skew results; re-test with HPLC-validated samples.
  • Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations.
  • Structural analogs : Compare with derivatives (e.g., methoxy or chloro substitutions) to identify substituent-specific effects .

Q. What strategies elucidate the compound’s enzyme inhibition mechanisms?

  • Molecular docking : Predict binding modes to targets like casein kinase 2 (e.g., hydrogen bonding with triazolo N-atoms).
  • Kinetic assays : Measure inhibition constants (Ki) under varying substrate concentrations.
  • Mutagenesis studies : Modify active-site residues to validate interaction hotspots .

Q. How can the compound’s solubility be optimized for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the furan ring.
  • Co-solvents : Use cyclodextrins or PEG-based formulations.
  • Salt formation : Convert carboxylate to sodium or potassium salts .

Q. What computational methods predict reactivity and bioactivity?

  • Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates binding stability in biological environments.
  • QSAR models : Correlate substituent effects (e.g., bromo vs. methoxy) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.